molecular formula C7H3ClF3NO5S B2476487 3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride CAS No. 1351094-07-9

3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride

Cat. No. B2476487
CAS RN: 1351094-07-9
M. Wt: 305.61
InChI Key: QLMRBNVIAVVCSE-UHFFFAOYSA-N
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Description

“3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride” is a chemical compound with the molecular formula C7H3ClF3NO5S . It has a molecular weight of 305.62 and its IUPAC name is 3-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H3ClF3NO5S . This indicates that the molecule contains seven carbon atoms, three hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom .

Scientific Research Applications

  • Hydrolysis of Aromatic Sulphonyl Chlorides : Tonnet and Hambly (1971) investigated the hydrolysis of various aromatic sulphonyl chlorides, including 3-nitrobenzenesulphonyl chloride, in aqueous dioxan. They found evidence supporting the SN1 hydrolysis mechanism in certain cases, providing insights into the reaction dynamics and mechanisms of these compounds (Tonnet & Hambly, 1971).

  • Synthesis of Trichloroethylarenes : Bougeard, Gupta, and Johnson (1981) described the synthesis of trichloroethylbenzene from benzylcobaloximes and trichloromethanesulphonyl chloride. This study offers a perspective on the use of similar sulphonyl chlorides in synthetic organic chemistry (Bougeard, Gupta, & Johnson, 1981).

  • Preparation of Sulphenyl Chlorides and Derivatives : Ueki, Honda, Kazama, and Katoh (1994) developed a method for preparing 3-nitro-2-pyridinesulfenyl chloride and its derivatives. This showcases an application in the preparation of specific sulphenyl chlorides, which may have parallels with 3-nitro-4-(trifluoromethoxy)benzenesulphonyl chloride (Ueki et al., 1994).

  • Kinetics of Pyridine-Catalysed Hydrolysis : Rogne (1972) explored the kinetics of hydrolysis of substituted benzenesulphonyl chlorides, catalysed by substituted pyridines. The study’s findings on substituent effects and reaction kinetics are relevant to understanding similar reactions involving 3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride (Rogne, 1972).

  • Electron Impact Mass Spectrometry on Sulphonyl Chlorides : Chatgilialoglu, Guerra, Pelli, and Traldi (1989) used electron impact mass spectrometry to study the fragmentation of arenesulphonyl chlorides. This research might provide insights into the behavior of 3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride under similar conditions (Chatgilialoglu et al., 1989).

  • Chlorine Abstraction from Arenesulphonyl Chlorides : Corrêa et al. (1989) investigated the relative reactivities of substituted phenyl radicals towards substituted benzenesulphonyl chlorides. This study adds to our understanding of the reactivity of compounds like 3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride (Corrêa et al., 1989).

  • Cross-Interaction Constants in SN2 Reactions : Lee, Koh, Huh, and Lee (1990) reported on the second-order rate constants of reactions between benzenesulphonyl chlorides and anionic nucleophiles. This study can provide a framework for understanding similar reactions involving 3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride (Lee et al., 1990).

  • Molecular Electronic Device Applications : Chen, Reed, Rawlett, and Tour (1999) used a molecule containing a nitroamine redox center in an electronic device, demonstrating negative differential resistance. While not directly involving 3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride, this study highlights the potential application of nitro-substituted compounds in electronic devices (Chen, Reed, Rawlett, & Tour, 1999).

  • Synthesis and Structure of Nitrobenzamide Derivatives : Johnston and Taylor (2011) synthesized 4-Nitro-N-(3-nitrophenyl)benzamide, a derivative of 3-nitroanaline, and analyzed its structure. This research provides insights into the structural aspects of nitro-substituted benzene derivatives, which could be relevant for similar compounds like 3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride (Johnston & Taylor, 2011).

  • Application in Solid-Phase Synthesis : Fülöpová and Soural (2015) utilized polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, in different chemical transformations. This review could provide a basis for using 3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride in similar synthetic applications (Fülöpová & Soural, 2015).

properties

IUPAC Name

3-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO5S/c8-18(15,16)4-1-2-6(17-7(9,10)11)5(3-4)12(13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMRBNVIAVVCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride

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